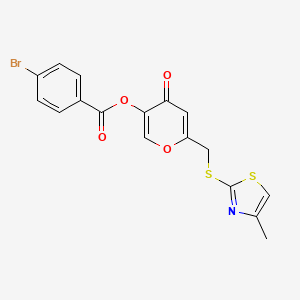
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate, also known as MTT, is a commonly used compound in scientific research. It is a synthetic molecule that has been found to have various applications in the field of biochemistry and molecular biology.
Applications De Recherche Scientifique
Synthetic Pathways and Biomedical Applications
The synthetic versatility of thiazolyl and pyran derivatives, such as 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate, is highlighted in the development of compounds with potential biomedical applications. These compounds are synthesized through multi-component transformations involving thiazole and pyran cores. For instance, Ryzhkova et al. (2020) described an electrochemically induced transformation yielding compounds with significant biomedical relevance, particularly for the regulation of inflammatory diseases as demonstrated through docking studies (Ryzhkova, Y. E., Ryzhkov, F. V., & Elinson, M., 2020).
Antimicrobial and Anticancer Potential
Compounds structurally related to this compound have been synthesized and evaluated for their biological activities, including antibacterial and anticancer properties. For example, novel analogs involving benzothiazole moieties have shown promising antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at the effective concentrations against the bacterial strains, highlighting their potential as antibacterial agents (Palkar, M. et al., 2017). Moreover, compounds incorporating thiazole and pyrazole units have demonstrated significant anticancer activity, including against lung cancer cell lines, offering insights into the development of new therapeutic agents with enhanced efficacy (Hammam, A. G. et al., 2005).
Molecular Docking and Drug Design
The structural characteristics of thiazole-pyran derivatives allow for their application in molecular docking studies to explore interactions with biological targets. Such studies contribute to the drug design process by identifying potential binding affinities and mechanisms of action at the molecular level. For instance, substituted benzofuran and pyrazole derivatives have been synthesized and subjected to molecular docking studies, revealing their interactions with DNA GyrB, a well-established target in the development of novel therapeutics (Sanjeeva, P. et al., 2021).
Propriétés
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO4S2/c1-10-8-24-17(19-10)25-9-13-6-14(20)15(7-22-13)23-16(21)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALCAIHDCBBYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-bromophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2759071.png)
![N-[4-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2759072.png)
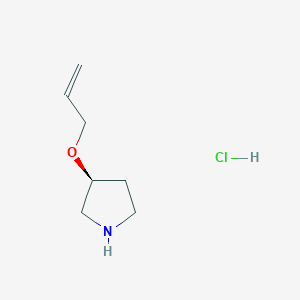
![6-cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2759076.png)
![8-[4-(1H-pyrrol-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759077.png)
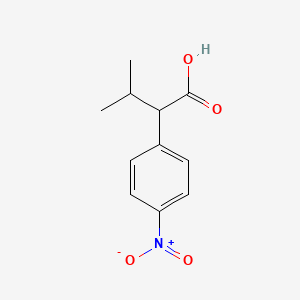

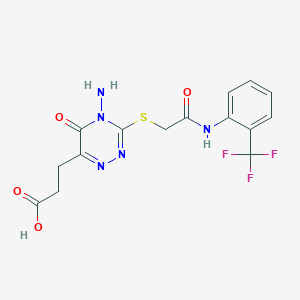
![2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2759084.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2759088.png)
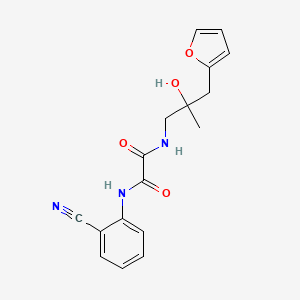
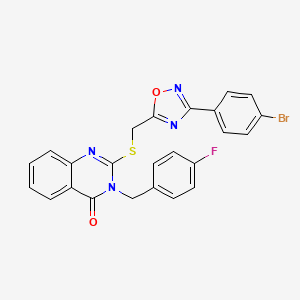
![N-(2,5-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2759091.png)